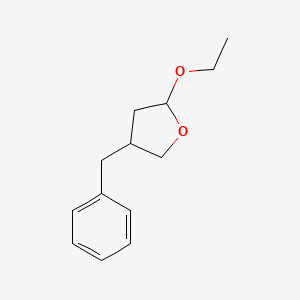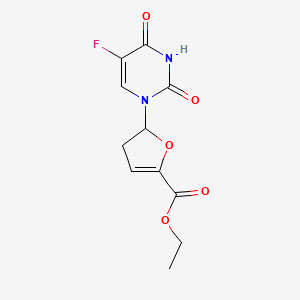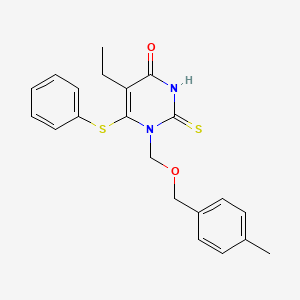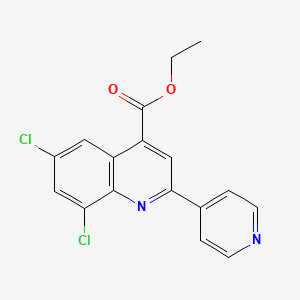
Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C17H12Cl2N2O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline core substituted with chlorine atoms and a pyridine ring, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of 2-chloroquinoline with pyridine-4-carboxaldehyde in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinoline core.
Chlorination: The quinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 8 positions.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst to yield the desired ethyl ester
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Chemical Biology: Researchers use it to probe the mechanisms of various biochemical processes and to develop new chemical probes for studying biological systems
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole ring, known for their pharmacological activities.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4 position, used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
6332-49-6 |
|---|---|
Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
ethyl 6,8-dichloro-2-pyridin-4-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-2-23-17(22)13-9-15(10-3-5-20-6-4-10)21-16-12(13)7-11(18)8-14(16)19/h3-9H,2H2,1H3 |
InChI Key |
QUVNSBLXJVWUEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


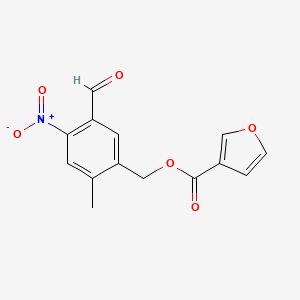

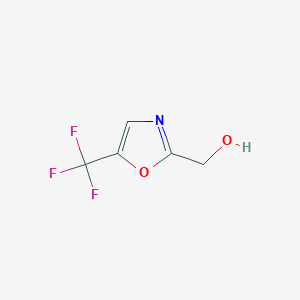
![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
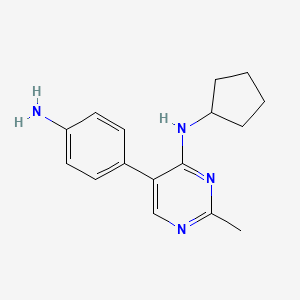
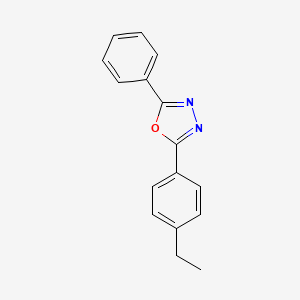
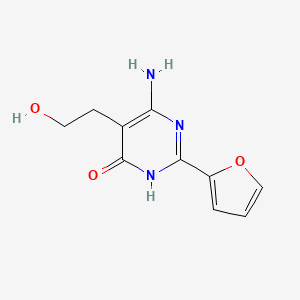
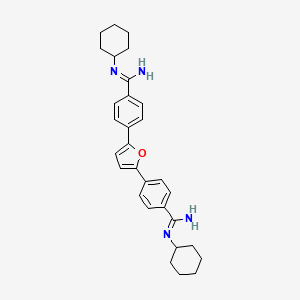
![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)

